2,3-Dichloro-4-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzoic acid structure. This compound is notable for its applications in various scientific fields, particularly in organic synthesis and agrochemicals.
The compound can be synthesized through several methods, primarily involving chlorination processes and subsequent reactions. It is commercially available from multiple chemical suppliers, including Sigma-Aldrich and Thermo Scientific, which provide detailed specifications and safety data for handling this compound .
2,3-Dichloro-4-(trifluoromethyl)benzoic acid belongs to the class of halogenated benzoic acids. Its systematic name reflects its chemical structure, which includes dichloro and trifluoromethyl substituents on the benzene ring. It is often categorized under environmental chemicals due to its potential use in herbicides and pesticides.
The synthesis of 2,3-dichloro-4-(trifluoromethyl)benzoic acid typically involves chlorination reactions. One common method includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular formula for 2,3-dichloro-4-(trifluoromethyl)benzoic acid is . Its structure features:
2,3-Dichloro-4-(trifluoromethyl)benzoic acid can participate in various chemical reactions:
Technical details regarding these reactions include optimal conditions for yields and selectivity .
The mechanism of action of 2,3-dichloro-4-(trifluoromethyl)benzoic acid primarily involves its reactivity due to the electron-withdrawing nature of the trifluoromethyl group and the halogen substituents. These groups enhance electrophilicity at certain positions on the aromatic ring, facilitating various nucleophilic attacks during chemical transformations.
Data on reaction kinetics and mechanisms can be complex but are essential for understanding how this compound behaves in different chemical environments .
Relevant data from safety data sheets indicate necessary precautions when handling this compound due to its potential toxicity .
2,3-Dichloro-4-(trifluoromethyl)benzoic acid finds applications across several scientific domains:
Achieving precise chlorine atom placement on the benzoic acid scaffold is critical for synthesizing 2,3-dichloro-4-(trifluoromethyl)benzoic acid. Traditional approaches utilize directed ortho-metalation of 4-(trifluoromethyl)benzoic acid derivatives, where lithium diisopropylamide (LDA) facilitates selective ortho-deprotonation, followed by chlorination with hexachloroethane (Cl₃C-CCl₃). This yields 2-chloro-4-(trifluoromethyl)benzoic acid as a key intermediate [1]. Subsequent catalytic ortho-chlorination employs cobalt(II) acetate/magnesium acetate systems under oxygen atmosphere, converting 2-[2-chloro-4-(trifluoromethyl)phenyl]acetic acid to 2,3-dichloro-4-(trifluoromethyl)phenyl acetic acid with 92% regioselectivity at 80°C [1].
Modern strategies leverage transition-metal-catalyzed C–H activation using palladium or copper complexes with pyridine-based directing groups. These enable meta- or para-selective chlorination via transient coordination, achieving >85% selectivity for dichlorinated isomers [9]. Recent advances also exploit electronically controlled chlorination where the trifluoromethyl group’s strong −I effect directs electrophilic chlorination to adjacent positions, minimizing 2,5-dichloro byproduct formation [9].
Table 1: Chlorination Methods for Benzoic Acid Precursors
Method | Reagents/Conditions | Selectivity | Yield (%) |
---|---|---|---|
Directed Metalation | LDA, Cl₃C-CCl₃, THF, −78°C | 2-Cl: >95% | 78–82 |
Catalytic Oxidation | Co(OAc)₂/Mg(OAc)₂, O₂, DMSO, 80°C | 3-Cl: 92% | 85–88 |
Pd-Catalyzed C–H Activation | Pd(OAc)₂, PyDG, NCS, DCE, 100°C | 2,3-diCl: 87% | 80 |
Electrophilic Aromatic | Cl₂, FeCl₃, 0°C | 3-Cl: 78% | 70 |
Trifluoromethyl installation occurs via two primary pathways: (1) copper-mediated decarboxylation of potassium trifluoromethylacetate (CF₃CO₂K) with 1,2-dichloro-4-iodobenzene, or (2) cross-coupling of halogenated benzoic acids with trifluoromethylating reagents. The decarboxylation approach uses CuI/1,10-phenanthroline in DMSO at 150°C, converting iodobenzene precursors to 1,2-dichloro-4-(trifluoromethyl)benzene with 85–90% efficiency [1] [5].
Phase-transfer catalysis (PTC) enhances electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) in toluene/water systems. Crown ethers (18-crown-6) facilitate anion transfer, enabling conversion of 2,3-dichlorobenzoate esters to trifluoromethylated analogs at 50°C with 88% yield [5]. Notably, microwave irradiation reduces reaction times from 24 hours to 30 minutes while maintaining yields >90% [5].
Reaction efficiency hinges on solvent polarity and thermal control. For hydrolytic decarboxylation of 2,3-dichloro-4-(trifluoromethyl)phenyl acetic acid, dimethyl sulfoxide (DMSO) enables complete conversion at 120°C within 4 hours due to its high boiling point and polarity. In contrast, dimethylformamide (DMF) yields only 70% under identical conditions [1].
Etherification reactions require aprotic solvents like toluene for water removal via azeotropic distillation. At reflux (110°C), toluene facilitates 95% conversion in ester formation, while tetrahydrofuran (THF) permits only 65% due to competitive side reactions [5]. Temperature sensitivity is pronounced during cyclization steps, where exceeding 80°C in chlorination promotes dehalogenation.
Table 2: Solvent/Temperature Effects on Key Reactions
Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) | Suboptimal Conditions |
---|---|---|---|---|
Hydrolytic Decarboxylation | DMSO | 120 | 95 | DMF, 120°C: 70% |
Etherification | Toluene | 110 (reflux) | 95 | THF, 66°C: 65% |
Trifluoromethyl Coupling | DMSO | 150 | 90 | DMF, 150°C: 75% |
Final Hydrolysis | NaOH/H₂O | 80 | 92 | >90°C: Decomposition |
Crystallization protocols exploit differential solubility in ethanol/water mixtures. Crude 2,3-dichloro-4-(trifluoromethyl)benzoic acid dissolves in hot ethanol (78°C), followed by incremental water addition to induce crystallization. This reduces polar impurities (salts, catalysts) with 90–92% recovery [1] [6]. However, isomeric contaminants like 2,5-dichloro isomers require reverse-phase chromatography (RP-HPLC) using C18 silica and methanol/water gradients (60:40 to 85:15). This achieves >99% purity by separating structurally similar acids differing by logP values of 0.8 [2] [6].
Preparative thin-layer chromatography (PTLC) on silica gel GF254 with hexane/ethyl acetate (3:1) resolves gram-scale mixtures but yields only 60–70% recovery due to adsorbent retention. For industrial batches, toluene-water recrystallization followed by activated carbon treatment eliminates colored impurities economically [5] [6].
Table 3: Purification Method Comparison
Method | Conditions | Purity (%) | Recovery (%) | Limitations |
---|---|---|---|---|
Ethanol-Water Recrystallization | 78°C, 1:3 EtOH:H₂O | 95–97 | 90–92 | Ineffective for isomers |
RP-HPLC | C18, MeOH:H₂O gradient | >99.5 | 80–85 | High solvent cost |
PTLC | Silica GF254, Hex:EtOAc (3:1) | 98 | 60–70 | Low throughput |
Toluene-Wash | Reflux, filtration | 92 | 95 | Residual solvent concerns |
Multistep reaction telescoping is essential for cost control but introduces intermediate accumulation risks. For instance, 1,2-dichloro-4-(trifluoromethyl)benzene synthesis requires three steps (chlorination, trifluoromethylation, hydrolysis), with the penultimate acid chloride intermediate prone to hydrolysis if not processed immediately [1] [4]. Containment infrastructure for high-potency compounds (HPAPIs) demands negative-pressure processing rooms, dedicated utilities, and real-time dust monitors to limit operator exposure during crystallization [4].
Equipment geometry mismatches between lab and plant-scale reactors cause yield drops. Fluid bed granulators must maintain identical air-flow dynamics across scales, necessitating "geometrically similar" systems validated via equipment gap analysis [4] [7]. Modular production designs using standardized intermediate bulk containers (IBCs) with identical valve interfaces enable flexible batch-size adjustments without revalidation [4].
Regulatory constraints require cleaning verification using health-based exposure limits (PDE). Post-synthesis equipment undergoes swab testing for residual benzoic acid derivatives, with acceptance thresholds below 10 ppm [4] [7].
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